Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate

Description

Chemical Identity and Nomenclature of Benzyl tert-butyl Cyclopent-4-ene-1,3-diyldicarbamate

Systematic IUPAC Nomenclature and Stereochemical Designation

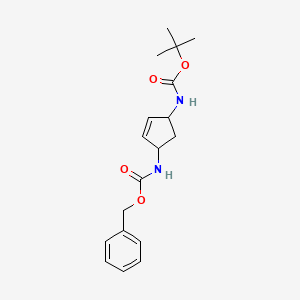

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl tert-butyl ((1R,3S)-cyclopent-4-ene-1,3-diyl)dicarbamate . The nomenclature reflects three critical components:

- Core structure : A cyclopentene ring (cyclopent-4-ene) substituted at positions 1 and 3.

- Functional groups : Two carbamate groups (-OCONR2) attached to the cyclopentene ring.

- Protecting groups : A benzyl (C6H5CH2-) and a tert-butyl ((CH3)3C-) group shielding the carbamate nitrogen atoms.

The stereochemical descriptors (1R,3S) indicate the absolute configuration of the chiral centers at positions 1 and 3 of the cyclopentene ring. The R/S designation is determined using the Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number. The spatial arrangement of the carbamate groups relative to the double bond in the cyclopentene ring influences the compound’s reactivity and physicochemical properties.

Structural Isomerism and Conformational Analysis

This compound exhibits structural isomerism due to variations in substituent placement and stereoisomerism arising from its chiral centers.

Structural Isomerism

- Positional isomerism : The carbamate groups could theoretically occupy alternative positions on the cyclopentene ring (e.g., 1,2- or 1,4-diyl configurations), though the 1,3-diyl arrangement is specified in the IUPAC name.

- Functional group isomerism : Replacement of carbamates with esters or amides would yield distinct functional isomers.

Stereoisomerism

- Enantiomers : The (1R,3S) configuration has a non-superimposable mirror image, (1S,3R), which would display opposite optical activity.

- Diastereomers : Alternative stereochemical configurations (e.g., 1R,3R or 1S,3S) would result in diastereomeric forms with distinct physical properties.

Conformational analysis reveals that the cyclopentene ring adopts a puckered geometry to minimize steric strain. The half-chair conformation is predominant, with the double bond (C4-C5) lying in the plane of the ring and the carbamate groups occupying pseudo-equatorial positions to reduce steric hindrance from the bulky tert-butyl and benzyl groups.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by several standardized codes and descriptors:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1931997-83-9 | |

| Molecular Formula | C18H24N2O4 | |

| Molecular Weight | 332.4 g/mol | |

| SMILES | O=C(OC(C)(C)C)N[C@H]1C=CC@@HC1 | |

| InChI Key | MDMUXXADWNREFP-CABCVRRESA-N | |

| MDL Number | MFCD28502678 |

The SMILES string encodes the stereochemistry using @ and @@ symbols to denote the R and S configurations, respectively. The InChI Key provides a machine-readable hash of the molecular structure, enabling rapid database searches.

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22) |

InChI Key |

MDMUXXADWNREFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopentene Core Construction

The cyclopent-4-ene ring is typically synthesized via cyclization reactions starting from linear precursors or by ring-closing metathesis. The stereochemistry at positions 1 and 3 is controlled by chiral catalysts or chiral auxiliaries to ensure the desired diastereomer is obtained.

Carbamate Functionalization

The introduction of carbamate groups involves reaction of amino functionalities with carbamoylating agents such as:

- Benzyl chloroformate for the benzyl carbamate group.

- Di-tert-butyl dicarbonate (Boc anhydride) for the tert-butyl carbamate group.

These reagents react with amine groups on the cyclopentene ring to form the corresponding carbamates under mild conditions, often in the presence of a base like triethylamine to neutralize the released acid.

Typical Reaction Conditions

- Solvents: Dichloromethane, toluene, or methanol are commonly used.

- Temperature: Reactions are generally performed at room temperature or slightly elevated temperatures (25–50 °C).

- Reaction time: Varies from 3 to 24 hours depending on the step and reagents.

- pH control: For carbamate formation, neutral to slightly basic conditions are maintained to optimize yield and minimize side reactions.

Purification

Purification is typically achieved by:

- Liquid-liquid extraction to separate organic and aqueous layers.

- Drying over anhydrous calcium chloride or magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Chromatographic techniques such as silica gel column chromatography to isolate the pure product.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Cyclopentene ring synthesis | Ring-closing metathesis or cyclization of diene precursors with chiral catalyst | Formation of cyclopent-4-ene core with defined stereochemistry | Control of stereochemistry critical |

| 2. Amino group introduction | Amination of cyclopentene intermediate | Introduction of amino groups at C1 and C3 | Precursor for carbamate formation |

| 3. Carbamate formation (benzyl) | Reaction with benzyl chloroformate, base (e.g., triethylamine), solvent (DCM), 0–25 °C, 3–6 h | Formation of benzyl carbamate at one amino site | Mild conditions prevent side reactions |

| 4. Carbamate formation (tert-butyl) | Reaction with di-tert-butyl dicarbonate, base, solvent, 25–50 °C, 6–12 h | Formation of tert-butyl carbamate at second amino site | Sequential protection strategy |

| 5. Purification | Extraction, drying, filtration, chromatography | Pure Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate | Confirmed by NMR, MS, IR |

Research Findings and Optimization

- Yield optimization : Reaction times and temperatures are optimized to maximize yield, typically achieving 70–90% overall yield.

- Stereochemical purity : Use of chiral catalysts and controlled reaction conditions ensures high diastereomeric excess.

- Side reactions : Minimization of polysubstituted byproducts is achieved by controlling reagent stoichiometry and reaction pH.

- Solvent effects : Choice of solvent influences reaction rate and selectivity; dichloromethane and toluene are preferred for carbamate formation steps.

Summary Table of Key Parameters

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Temperature | 0–50 °C | Higher temp may increase rate but risk side reactions |

| Reaction time | 3–24 hours | Longer times improve conversion but may degrade product |

| Base used | Triethylamine, sodium hydroxide | Neutralizes acid byproducts, improves yield |

| Solvent | DCM, toluene, methanol | Affects solubility and reaction kinetics |

| Carbamoylating agent equivalents | 1.0–1.2 eq | Excess ensures complete conversion |

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or tert-butyl derivatives.

Scientific Research Applications

Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its carbamate groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- Benzyl tert-butyl cyclopent-2-ene-1,3-diyldicarbamate

- Benzyl tert-butyl cyclopent-4-ene-1,2-diyldicarbamate

- Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H24N2O4

Molecular Weight: 332.39 g/mol

CAS Number: 1931997-83-9

The compound features a cyclopentene ring, which contributes to its reactivity and interaction with biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing various biochemical processes.

- Receptor Modulation: It could interact with receptors, modulating their activity and leading to downstream effects in cellular signaling.

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| A549 (lung cancer) | 10.5 | Cell cycle arrest |

| HeLa (cervical cancer) | 12.8 | Inhibition of migration |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- In vitro assays indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound.

- Animal models demonstrated reduced swelling and pain in inflammatory conditions when administered the compound.

Case Studies

-

Study on Anticancer Activity:

- A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.

-

Inflammation Model:

- In a rodent model of induced arthritis, treatment with this compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.